![molecular formula C22H22F2N4O5 B2618018 4-((1H-苯并[d]咪唑-1-基)甲基)-N-(2,6-二氟苯基)哌啶-1-甲酰胺草酸盐 CAS No. 1351633-24-3](/img/structure/B2618018.png)

4-((1H-苯并[d]咪唑-1-基)甲基)-N-(2,6-二氟苯基)哌啶-1-甲酰胺草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

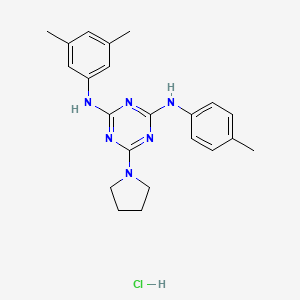

The compound “4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate” is a complex organic molecule. It contains a benzimidazole group, a piperidine group, and a carboxamide group . Benzimidazole is a heterocyclic aromatic organic compound and is an important pharmacophore in medicinal chemistry . Piperidine is a widely used building block in the synthesis of organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and piperidine rings, followed by the introduction of the carboxamide group . The exact synthetic route would depend on the specific reagents and conditions used .

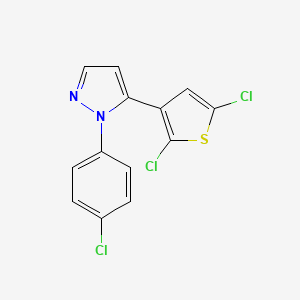

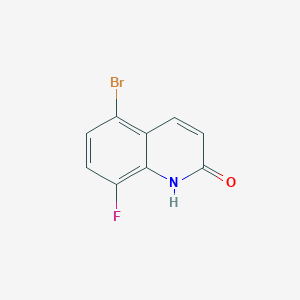

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, piperidine, and carboxamide functional groups . The benzimidazole group consists of a fused benzene and imidazole ring . The piperidine ring is a six-membered ring with one nitrogen atom . The carboxamide group consists of a carbonyl (C=O) group attached to an amine (NH2) group .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole, piperidine, and carboxamide functional groups . The benzimidazole group is aromatic and relatively stable, but can participate in reactions with electrophiles . The piperidine ring can act as a base, reacting with acids to form salts . The carboxamide group can participate in a variety of reactions, including hydrolysis and reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole group could contribute to its aromaticity and stability . The piperidine ring could influence its basicity . The carboxamide group could form hydrogen bonds, influencing its solubility and reactivity .

科学研究应用

Anticancer Agents: Researchers have explored imidazole derivatives for their antitumor properties. For instance, compounds containing similar benzimidazole moieties have exhibited moderate to high inhibitory activities against various cancer cell lines . Investigating the anticancer potential of this compound could be worthwhile.

Materials Science and Catalysis

Imidazoles find applications beyond pharmaceuticals. Consider the following:

Functional Materials: Imidazoles can serve as building blocks for functional materials, such as organic semiconductors, liquid crystals, and luminescent materials. Researchers have explored their use in optoelectronic devices, including solar cells .

Bioanalytical Chemistry

Imidazole derivatives have been employed in bioanalytical methods. Here’s a potential application:

- Bile Acid Analysis : Researchers have used imidazole-based reagents for high-performance liquid chromatography (HPLC) coupled with fluorescence detection and mass spectrometry to determine bile acids in biological samples . Exploring similar applications for this compound could be interesting.

Crystal Engineering and Coordination Polymers

Imidazole-containing compounds have been studied in crystal engineering and coordination chemistry:

- Coordination Polymers : Some coordination polymers containing benzimidazole ligands have been investigated for their crystal structures and potential anticancer activity . Further exploration of this compound’s coordination behavior could yield insights.

作用机制

未来方向

属性

IUPAC Name |

4-(benzimidazol-1-ylmethyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N4O.C2H2O4/c21-15-4-3-5-16(22)19(15)24-20(27)25-10-8-14(9-11-25)12-26-13-23-17-6-1-2-7-18(17)26;3-1(4)2(5)6/h1-7,13-14H,8-12H2,(H,24,27);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTORYQNYPRQIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)NC4=C(C=CC=C4F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2617939.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2617947.png)

![methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2617948.png)

![4-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2617949.png)